molecular formula C22H18ClFN6O B6532152 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide CAS No. 1019098-12-4

2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide

Cat. No.: B6532152
CAS No.: 1019098-12-4
M. Wt: 436.9 g/mol
InChI Key: VBKOPRNEYVBWMG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 6 and an aniline group at position 2. The benzamide portion features a chloro substituent at position 2 and a fluoro substituent at position 3. The pyridazine and pyrazole groups may enhance binding interactions with biological targets, while halogen substituents (Cl, F) likely improve metabolic stability and bioavailability.

Properties

IUPAC Name

2-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOPRNEYVBWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzamide-based pesticides, which share a common scaffold but differ in substituents and functional groups. Below is a detailed comparison with key analogs from the provided evidence:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol)* Reported Use
Target Compound : 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide Pyridazine-pyrazole-aniline backbone; Cl (C2), F (C6) ~470.9 Not explicitly stated
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide) Trifluoromethoxy (C4), Cl (C2) ~358.7 Insect growth regulator
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Cl (C4-phenyl), F (C2, C6) ~310.7 Larvicide, chitin inhibitor
Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) Triazine ring; Cl (C2), SO2NH2 ~357.8 Herbicide
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Pyridine-oxy-phenyl backbone; 2×Cl, CF3, 2×F ~541.1 Acaricide, insecticide

*Molecular weights estimated based on structural formulas.

Key Structural Differences and Implications

Pyridazine-Pyrazole Core: The target compound’s pyridazine ring linked to a 3,5-dimethylpyrazole group distinguishes it from simpler analogs like triflumuron or diflubenzuron.

Halogen Substitution: Unlike diflubenzuron (2,6-difluoro) or triflumuron (2-chloro), the target compound combines Cl (C2) and F (C6) on the benzamide. Halogens are known to increase lipophilicity and resistance to oxidative degradation, which could extend its environmental persistence .

Triazine vs. Pyridazine : Chlorsulfuron incorporates a triazine ring, which is electron-deficient compared to pyridazine. This difference may alter binding kinetics in herbicidal applications, as triazines often target plant acetolactate synthase (ALS) enzymes .

Hydrogen Bonding and Crystallographic Behavior

Graph set analysis (as per Etter’s rules) could reveal patterns distinct from simpler benzamides like diflubenzuron, which primarily form N–H···O and C–H···F interactions. Computational tools such as SHELXL and WinGX are typically employed to validate such structural features, ensuring accurate comparisons of intermolecular interactions.

Functional Implications

  • The pyridazine-pyrazole group may broaden its target spectrum compared to analogs with simpler aryl substituents.
  • Selectivity : The bulkier pyridazine-pyrazole substituent could reduce off-target effects compared to triflumuron, which lacks such steric hindrance.

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